molecular formula C22H45NO2 B14626161 2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) CAS No. 56958-53-3

2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)

Cat. No.: B14626161
CAS No.: 56958-53-3
M. Wt: 355.6 g/mol
InChI Key: DLXPBOSHQIWVOD-UHFFFAOYSA-N
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Description

2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C24H49NO3 It is characterized by the presence of an octadec-1-en-1-yl group attached to an azanediyl group, which is further connected to two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of octadec-1-en-1-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) involves large-scale reactors equipped with temperature and pressure control systems. The reactants are continuously fed into the reactor, and the product is collected and purified using distillation or other separation techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halides, esters

Scientific Research Applications

2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizing agent for active ingredients.

    Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of 2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) involves its interaction with lipid membranes and proteins. The compound’s hydrophobic octadec-1-en-1-yl group allows it to integrate into lipid bilayers, while the hydrophilic ethan-1-ol groups interact with aqueous environments. This amphiphilic nature enables the compound to stabilize emulsions and enhance the solubility of hydrophobic molecules. Additionally, it may interact with specific protein targets, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(Docos-13-en-1-yl)azanediyl]di(ethan-1-ol)
  • 2,2’-[(Propane-1,3-diyl)azanediyl]di(ethan-1-ol)
  • 2,2’-[(Ethane-1,2-diyl)azanediyl]di(ethan-1-ol)

Uniqueness

2,2’-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol) is unique due to its specific octadec-1-en-1-yl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong lipid interactions, such as in the formulation of lipid-based drug delivery systems and industrial lubricants. Its structure also allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

56958-53-3

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

2-[2-hydroxyethyl(octadec-1-enyl)amino]ethanol

InChI

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h17-18,24-25H,2-16,19-22H2,1H3

InChI Key

DLXPBOSHQIWVOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CN(CCO)CCO

Origin of Product

United States

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